molecular formula C15H16O B13953615 1-Phenyl-3-propan-2-yloxybenzene CAS No. 55030-63-2

1-Phenyl-3-propan-2-yloxybenzene

Cat. No.: B13953615
CAS No.: 55030-63-2
M. Wt: 212.29 g/mol
InChI Key: UTAPGJVNMPQBRS-UHFFFAOYSA-N
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Description

1-Phenyl-3-propan-2-yloxybenzene is a diaryl ether compound characterized by a phenyl group and a propan-2-yloxy (isopropoxy) group attached to a benzene ring. Its structure confers unique electronic and steric properties due to the oxygen atom bridging the aromatic rings and the branched isopropyl substituent.

Properties

CAS No.

55030-63-2

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-phenyl-3-propan-2-yloxybenzene

InChI

InChI=1S/C15H16O/c1-12(2)16-15-10-6-9-14(11-15)13-7-4-3-5-8-13/h3-12H,1-2H3

InChI Key

UTAPGJVNMPQBRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-propan-2-yloxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro compounds, Lewis acids.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-propan-2-yloxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form stable intermediates that facilitate further chemical transformations . The specific pathways and molecular targets depend on the nature of the substituents and the reaction environment.

Comparison with Similar Compounds

1-Chloro-3-(propan-2-ylsulfanyl)benzene

  • Structure : Replaces the oxygen atom in 1-Phenyl-3-propan-2-yloxybenzene with sulfur and introduces a chlorine substituent.
  • Chlorine’s electron-withdrawing nature may reduce aromatic ring reactivity toward electrophilic substitution.

1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one

  • Structure: Features a benzyloxy group, a dimethylamino substituent, and a ketone moiety.
  • Key Differences: The ketone group introduces hydrogen-bonding capacity, altering solubility in polar solvents. The dimethylamino group may confer basicity, enabling protonation under physiological conditions, which is absent in the non-ionic ether structure of 1-Phenyl-3-propan-2-yloxybenzene .

1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-prop-1-en-2-ylbenzene

  • Structure: Contains a methoxy-linked phenoxy group and a propenyl substituent.
  • Increased steric bulk from the branched propoxy chain may hinder intermolecular interactions .

Oxygen vs. Sulfur Substituents

  • 1-Phenyl-3-propan-2-yloxybenzene : The ether linkage is less nucleophilic than thioethers but offers greater oxidative stability.
  • 1-Chloro-3-(propan-2-ylsulfanyl)benzene : The thioether group can participate in radical reactions and metal coordination, which is less feasible with ethers .

Halogenated Analogs

  • Compounds like 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene () demonstrate how fluorine substituents enhance metabolic stability and electron-deficient aromatic systems, a contrast to the electron-rich environment of 1-Phenyl-3-propan-2-yloxybenzene.

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